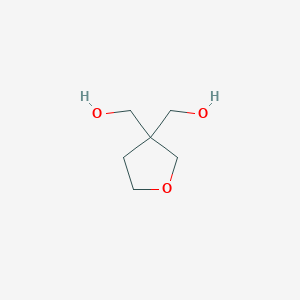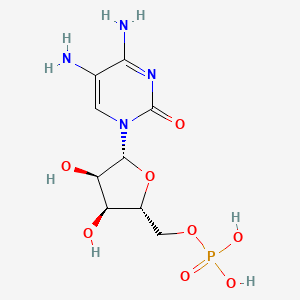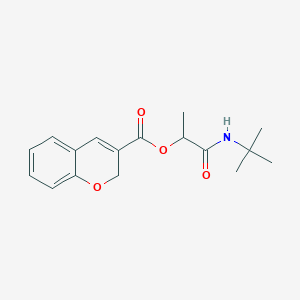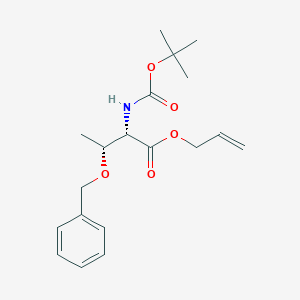
Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an allyl group, a benzyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to the L-threonine backbone. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-threonine is protected using a benzyl group through benzylation.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of the Allyl Group: The allyl group is introduced through allylation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Analyse Chemischer Reaktionen
Types of Reactions
Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to remove the Boc protecting group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Substitution: Palladium-catalyzed hydrogenation is used for benzyl group removal.
Major Products
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted compounds, which are useful intermediates in further synthetic applications.
Wissenschaftliche Forschungsanwendungen
Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate has several scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate involves its ability to participate in various chemical reactions due to its functional groups. The Boc group provides protection during synthesis, while the allyl and benzyl groups offer sites for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Benzyl-N-(tert-butoxycarbonyl)-D-serine: Similar in structure but with a serine backbone instead of threonine.
N-Boc-O-benzyl-D-serine: Another similar compound with a different amino acid backbone.
Uniqueness
Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate is unique due to the presence of the allyl group, which provides additional reactivity and versatility in synthetic applications compared to its analogs.
Eigenschaften
Molekularformel |
C19H27NO5 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
prop-2-enyl (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate |
InChI |
InChI=1S/C19H27NO5/c1-6-12-23-17(21)16(20-18(22)25-19(3,4)5)14(2)24-13-15-10-8-7-9-11-15/h6-11,14,16H,1,12-13H2,2-5H3,(H,20,22)/t14-,16+/m1/s1 |
InChI-Schlüssel |
WCGYHUTYQIALJY-ZBFHGGJFSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C(C(=O)OCC=C)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine](/img/structure/B12941946.png)
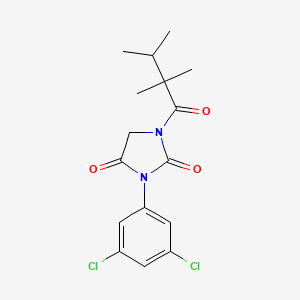
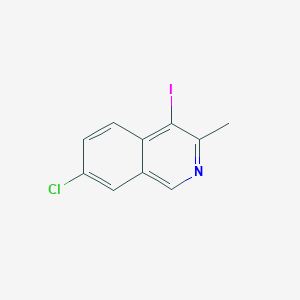
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)
![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)
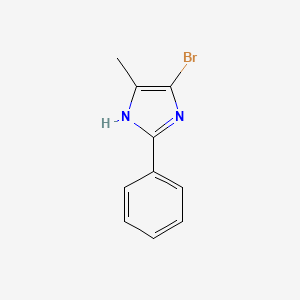
![1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-](/img/structure/B12941986.png)
![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)

![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)

